Product packaging for 3-(3-Methylpiperidin-3-yl)pyridine(Cat. No.:CAS No. 1343942-76-6)

3-(3-Methylpiperidin-3-yl)pyridine

Cat. No.: B1651808
CAS No.: 1343942-76-6
M. Wt: 176.26
InChI Key: QNJYHXJLTPCNFI-UHFFFAOYSA-N
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Description

3-(3-Methylpiperidin-3-yl)pyridine is a chemical compound with the molecular formula C₁₁H₁₆N₂ and a molecular weight of 176.26 g/mol . Its structure features a pyridine ring directly linked to a 3-methylpiperidine moiety, making it a valuable fused heterocyclic building block in medicinal chemistry and drug discovery research. The SMILES notation for this compound is CC1(CCCNC1)C2=CN=CC=C2, and its CAS Registry Number is 1343942-76-6 . This specific molecular architecture, combining two privileged pharmacophores, suggests potential applications in the synthesis of novel compounds for neurological and pharmacological studies. Researchers may employ it as a core scaffold for developing ligands that target central nervous system receptors or various enzymatic processes. As with all such sophisticated intermediates, it is intended for use as a building block to create more complex molecular entities. This product is supplied for research purposes only and is not intended for human, veterinary, or therapeutic applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2 B1651808 3-(3-Methylpiperidin-3-yl)pyridine CAS No. 1343942-76-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-methylpiperidin-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-11(5-3-7-13-9-11)10-4-2-6-12-8-10/h2,4,6,8,13H,3,5,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJYHXJLTPCNFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNC1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901288216
Record name Pyridine, 3-(3-methyl-3-piperidinyl)-
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Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343942-76-6
Record name Pyridine, 3-(3-methyl-3-piperidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1343942-76-6
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Record name Pyridine, 3-(3-methyl-3-piperidinyl)-
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Record name 3-(3-methylpiperidin-3-yl)pyridine
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Synthetic Methodologies and Stereochemical Control

Established Synthetic Routes for 3-(3-Methylpiperidin-3-yl)pyridine

The creation of 3-substituted piperidines has been a long-standing challenge in organic synthesis, often involving multi-step sequences. nih.gov

One of the primary challenges in synthesizing this compound is controlling the regioselectivity of the reactions. A common approach involves the reaction of acrolein with ammonia (B1221849) to produce a mixture of pyridine (B92270) and 3-methylpyridine (B133936). google.com The conditions of this reaction, including temperature, pressure, and catalyst choice, are crucial for maximizing the yield of the desired 3-methylpyridine isomer. google.comgoogle.com

Another strategy involves the functionalization of a pre-formed pyridine ring. For instance, the synthesis of 3-(pyridine-3-yl)-2-oxazolidinone derivatives has been achieved through a multi-step pathway starting from commercially available materials like 2-chloro-5-nitropyridine. nih.gov This approach allows for the introduction of various substituents onto the pyridine ring before the construction of the piperidine (B6355638) moiety. nih.gov

The synthesis of 3-methylpyridine can be achieved through the reaction of formaldehyde, paracetaldehyde, ammonia, and acetic acid. google.com This process can be performed continuously in a reactor with a high degree of mixing, at temperatures between 260-300°C and pressures of 30-130 bar. google.com The use of specific catalysts is also critical. Catalysts composed of aluminum, fluorine, and oxygen, along with elements from groups two, four, five, and six of the periodic table, have been shown to be effective in the reaction of acrolein and ammonia to form pyridine and 3-methylpyridine. google.com

A different approach involves the reduction of a pyridine derivative. For example, 3-pyridinemethanol (B1662793) can be synthesized from 3-cyanopyridine (B1664610) using a palladium-carbon catalyst in a hydrogen atmosphere. chemicalbook.com This resulting aminomethylpyridine can then be converted to the desired alcohol. chemicalbook.com

Starting MaterialsReagents and ConditionsProductReference
Acrolein, AmmoniaAl, F, O, and other elements catalyst, 550-1200°CPyridine and 3-Methylpyridine google.com
Formaldehyde, Paracetaldehyde, Ammonia, Acetic Acid260-300°C, 30-130 bar3-Methylpyridine google.com
2-chloro-5-nitropyridine, 1-Boc-piperazineMulti-step synthesis3-(Pyridine-3-yl)-2-oxazolidinone derivatives nih.gov
3-cyanopyridinePd-C/H2, then Ethyl nitrite3-Pyridinemethanol chemicalbook.com

Stereoselective Synthesis Approaches for this compound and Analogues

Achieving control over the stereochemistry of the 3-methylpiperidine (B147322) ring is a significant challenge, as the stereocenter at the 3-position has a profound impact on the biological activity of the molecule.

Asymmetric synthesis provides a powerful tool for obtaining enantiomerically enriched 3-substituted piperidines. A notable method involves a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a protected dihydropyridine. nih.govorganic-chemistry.org This approach furnishes 3-substituted tetrahydropyridines with high yields and excellent enantioselectivity, which can then be reduced to the corresponding piperidines. nih.govorganic-chemistry.org

Another strategy focuses on the asymmetric synthesis of a chiral piperidin-2-one intermediate. For instance, (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one can be synthesized from D-phenylglycinol and delta-valerolactone. researchgate.net The stereochemical outcome of the alkylation step is dependent on whether the hydroxyl group is protected. researchgate.net

Diastereoselective and enantioselective transformations are crucial for generating specific stereoisomers. In the synthesis of a piperidine-based serotonin (B10506) norepinephrine (B1679862) reuptake inhibitor, a modified Noyori asymmetric hydrogenation of a racemic β-keto-γ-lactam was employed to achieve good yields and selectivities for the desired β-hydroxy-γ-lactam. researchgate.net

Similarly, a catalytic asymmetric hydrogenation using a chiral DM-SEGPHOS-Ru(II) complex has been utilized to produce a β-hydroxy amide with high diastereoselectivity (de 98%) and enantioselectivity (ee >99%) after recrystallization. researchgate.netnih.gov This intermediate is key in the synthesis of a fluoroquinolone antibiotic. researchgate.netnih.gov

Reaction TypeCatalyst/ReagentKey IntermediateStereoselectivityReference
Asymmetric Reductive Heck[Rh(cod)OH]2 / (S)-Segphos3-substituted tetrahydropyridineHigh enantioselectivity nih.govorganic-chemistry.org
Asymmetric Alkylations-BuLi(3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-oneDiastereomeric excess depends on protection researchgate.net
Asymmetric HydrogenationChiral DM-SEGPHOS-Ru(II) complexβ-hydroxy amidede 98%, ee >99% researchgate.netnih.gov
Asymmetric HydrogenationModified Noyori catalystβ-hydroxy-γ-lactamGood selectivity researchgate.net

Biocatalysis has emerged as a powerful and environmentally friendly approach for stereoselective synthesis. A notable example is the use of a biocatalytic transamination in the synthesis of ((3R,6R)-6-methylpiperidin-3-yl)methanol, a key intermediate for a potent dual orexin (B13118510) receptor antagonist. researchgate.net This process utilized a three-enzyme system to achieve excellent enantioselectivity (>99% ee). researchgate.net

Another key biocatalytic step is the practical biocatalytic transamination process used to prepare a lactam acid mixture, which is then subjected to a crystallization-induced dynamic resolution to yield the desired trans-lactam acid salt with high diastereomeric excess (>95% de). researchgate.net While imine reductases are a promising avenue for the one-step generation of chiral amines from ketones, their application can be limited by low activity and moderate stereoselectivity. researchgate.net

Derivatization Strategies and Analogue Synthesis

The structural versatility of this compound allows for a wide array of chemical modifications to generate a library of analogs. These modifications can be systematically explored by targeting the pyridine moiety, the piperidine ring, or the linkage between them.

Chemical Modifications on the Pyridine Moiety

The pyridine ring of this compound is amenable to various chemical transformations, including electrophilic and nucleophilic substitution reactions, as well as N-oxidation.

Electrophilic Aromatic Substitution: The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, under specific conditions, electrophilic substitution can be achieved, preferentially at the 3- and 5-positions relative to the nitrogen atom. quimicaorganica.orgslideshare.netresearchgate.netquora.comaklectures.com For this compound, the existing substituent at the 3-position will direct incoming electrophiles to other available positions on the ring.

Nucleophilic Aromatic Substitution: Pyridine and its derivatives are more susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions, as the electronegative nitrogen can stabilize the negative charge in the intermediate. quimicaorganica.orgquora.com This allows for the introduction of a variety of functional groups by displacing a suitable leaving group.

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. google.comwikipedia.orgnih.gov This transformation alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack and providing a handle for further functionalization. semanticscholar.org For instance, the oxidation of pyridine derivatives can be achieved using oxidizing agents like hydrogen peroxide. researchgate.net

A summary of potential chemical modifications on the pyridine moiety is presented in the table below.

Modification TypeReagents and ConditionsPotential Products
NitrationConcentrated H₂SO₄, KNO₃Nitro-substituted derivatives
HalogenationHalogenating agents (e.g., Br₂, Cl₂) with a Lewis acid catalystHalo-substituted derivatives
N-OxidationPeroxy acids (e.g., m-CPBA) or H₂O₂This compound N-oxide
ArylationPalladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) with arylboronic acids or aryl halides. acs.orgAryl-substituted derivatives

Chemical Modifications on the Piperidine Moiety

The piperidine ring offers several avenues for modification, primarily centered around the secondary amine nitrogen. N-alkylation and N-acylation are common strategies to introduce a wide range of substituents.

N-Alkylation: The secondary amine of the piperidine ring can be readily alkylated using various alkylating agents in the presence of a base. researchgate.net Common alkylating agents include alkyl halides (iodides, bromides) and sulfates. The choice of base and solvent is crucial to control the extent of alkylation and minimize side reactions. A variety of bases such as potassium carbonate, sodium hydride, and triethylamine (B128534) can be employed. researchgate.net

N-Acylation: Acylation of the piperidine nitrogen introduces an amide functionality. This can be achieved using acyl chlorides, acid anhydrides, or by coupling with carboxylic acids using activating agents. These reactions are typically performed in the presence of a base to neutralize the acid byproduct.

The table below summarizes common N-alkylation and N-acylation reactions.

Modification TypeReagents and ConditionsPotential Products
N-AlkylationAlkyl halide (e.g., CH₃I, C₂H₅Br), Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, ACN) researchgate.netN-Alkyl-3-(3-methylpiperidin-3-yl)pyridine derivatives
N-AcylationAcyl chloride (e.g., CH₃COCl), Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂)N-Acyl-3-(3-methylpiperidin-3-yl)pyridine derivatives
Reductive AminationAldehyde or ketone, Reducing agent (e.g., NaBH(OAc)₃)N-Substituted-3-(3-methylpiperidin-3-yl)pyridine derivatives

Linker Region Modifications and Heterocyclic Ring Expansions/Contractions

Modifying the core heterocyclic structures can lead to the synthesis of novel analogs with different spatial arrangements and physicochemical properties.

Heterocyclic Ring Expansions: The six-membered piperidine ring can be expanded to a seven-membered azepane ring. While specific methods for the expansion of this compound are not detailed in the available literature, general strategies for ring expansion of cyclic amines often involve rearrangement reactions, such as the Tiffeneau-Demjanov rearrangement, or ring-closing metathesis of appropriate precursors.

Heterocyclic Ring Contractions: Conversely, the piperidine ring could be contracted to a five-membered pyrrolidine (B122466) or a four-membered azetidine (B1206935) ring. The synthesis of 3-(azetidin-3-yl)pyridine (B1612201) and 3-substituted pyrrolidines has been reported through multi-step synthetic sequences. evitachem.comosi.lv For instance, the synthesis of 3-(azetidin-3-yl)pyridine can involve the reaction of a substituted pyridine with an azetidine derivative under basic conditions. evitachem.com Stereoselective synthesis of pyrrolidine derivatives has also been achieved, highlighting the importance of stereochemical control in the synthesis of these analogs. researchgate.netnih.gov

Computational Chemistry and Theoretical Studies

Molecular Modeling and Simulation Approaches

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic interactions between a ligand and its biological target at an atomic level. nih.govutupub.fi For compounds like 3-(3-Methylpiperidin-3-yl)pyridine, which are analogs of nicotinic acetylcholine (B1216132) receptor (nAChR) agonists, MD simulations can elucidate the binding modes and the conformational changes in both the ligand and the receptor upon binding. nih.govnih.govresearchgate.net

For instance, studies on piperidine (B6355638) derivatives targeting the α7 nAChR have shown that cation–π interactions between the protonated piperidine nitrogen and aromatic residues in the receptor's binding pocket are crucial for affinity. nih.gov Van der Waals interactions and hydrogen bonds also contribute to the stability of the ligand-receptor complex. nih.gov Steered molecular dynamics simulations have been used to explore the unbinding pathways of ligands like nicotine (B1678760) from the acetylcholine binding protein (AChBP), a homolog of the nAChR ligand-binding domain, providing insights into the kinetics of binding and dissociation. nih.gov It is plausible that this compound would engage in similar interactions, with the pyridine (B92270) ring potentially forming additional interactions within the binding pocket.

A hypothetical MD simulation of this compound with an nAChR subtype would likely focus on:

The orientation of the pyridine and piperidine rings within the binding site.

The key amino acid residues involved in hydrogen bonding and hydrophobic interactions.

The role of the methyl group in influencing the binding affinity and selectivity.

The dynamics of the receptor's loops, particularly the C-loop, which is known to be critical for ligand binding and channel gating. nih.gov

Such studies would be invaluable for understanding the molecular basis of its activity and for designing more potent and selective analogs.

Conformational Analysis and Energetic Landscapes

The three-dimensional conformation of a molecule is a key determinant of its biological activity. Conformational analysis aims to identify the stable low-energy conformations of a molecule and to understand the energetic barriers between them. For cyclic systems like piperidine, the chair conformation is generally the most stable. ias.ac.in

For 3-substituted piperidines, the substituent can adopt either an axial or an equatorial position, with the equatorial position being generally favored to avoid steric clashes. ias.ac.innih.gov In the case of this compound, both the methyl group and the pyridine group are at the 3-position of the piperidine ring. The conformational preference of this compound would be influenced by a balance of steric and electronic factors.

Computational studies on substituted piperidines have shown that the conformational free energies can be accurately predicted using molecular mechanics calculations. nih.gov For 4-substituted piperidines, the conformational energies are often similar to those of analogous cyclohexanes. nih.gov However, for 3-substituted piperidines, particularly those with polar substituents, electrostatic interactions can play a significant role in determining the preferred conformation. researchgate.netd-nb.inforesearchgate.net

A detailed conformational analysis of this compound would likely reveal two primary chair conformations, with the relative energies depending on the orientation of the methyl and pyridine groups. The presence of the nitrogen atom in the piperidine ring and the pyridine ring introduces additional complexity due to lone pair orientations and potential intramolecular hydrogen bonding. nih.govacs.org Twist-boat conformations might also be considered, although they are generally higher in energy for simple piperidines. ias.ac.innih.gov The energetic landscape would map the potential energy of the molecule as a function of its dihedral angles, providing a comprehensive view of its conformational flexibility.

Table 1: Predicted Conformational Preferences of Substituted Piperidines

Substituent at C-3Predicted Favored ConformationKey Influencing FactorsReference
MethylEquatorialSteric hindrance whiterose.ac.uk
PhenylEquatorial (generally)Steric hindrance nih.gov
FluorineAxial (in some cases)Electrostatic and hyperconjugative interactions researchgate.netd-nb.inforesearchgate.net

This table presents generalized findings for 3-substituted piperidines to infer potential conformational behavior of this compound.

In Silico Pharmacokinetic Predictions (Focus on Absorption, Distribution, Metabolism, Excretion Pathways)

In silico methods are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities. researchgate.net These predictions help to identify candidates with favorable pharmacokinetic profiles and to flag potential liabilities.

For a compound like this compound, several key ADME parameters can be estimated using various computational models. These models are often built using large datasets of experimentally determined properties and employ a range of algorithms from simple empirical rules to complex machine learning approaches. nih.gov

Absorption: The oral bioavailability of a drug is largely dependent on its absorption from the gastrointestinal tract. In silico models can predict human intestinal absorption (HIA) based on physicochemical properties such as lipophilicity (logP), solubility, and the number of hydrogen bond donors and acceptors. The presence of the pyridine and piperidine moieties suggests that this compound is likely to have good water solubility and may be well-absorbed.

Distribution: The ability of a compound to cross the blood-brain barrier (BBB) is critical for drugs targeting the central nervous system (CNS). chemjournal.kz The pyridine scaffold is often found in CNS-penetrant drugs. In silico models for BBB penetration often consider factors like molecular weight, polar surface area (PSA), and lipophilicity. Based on its structure, this compound is likely to have properties conducive to BBB penetration. chemjournal.kz

Metabolism: The metabolic fate of a drug is primarily determined by cytochrome P450 (CYP) enzymes. In silico models can predict which CYP isoforms are likely to metabolize a compound and can identify potential sites of metabolism. The pyridine and piperidine rings are susceptible to oxidation, and the methyl group could also be a site of metabolic modification.

Excretion: The route and rate of excretion are also important pharmacokinetic parameters. While direct in silico prediction of excretion pathways is challenging, models can provide estimates of properties like renal clearance based on the compound's physicochemical characteristics.

Table 2: Predicted In Silico ADME Properties for Piperidine-Pyridine Scaffolds

ADME PropertyGeneral Prediction for Piperidine-Pyridine AnalogsInfluencing FactorsReference
Human Intestinal Absorption Good to ExcellentModerate lipophilicity, good solubility researchgate.net
Blood-Brain Barrier Penetration LikelyLow molecular weight, optimal polar surface area chemjournal.kz
CYP450 Metabolism Probable (e.g., via CYP2D6, CYP3A4)Presence of metabolically labile sites (pyridine, piperidine) chemjournal.kz
Aqueous Solubility Moderate to HighPresence of nitrogen atoms capable of hydrogen bonding researchgate.net

This table summarizes general predictions for compounds with similar scaffolds, as specific data for this compound is not available.

Machine Learning Applications in Compound Design and Activity Prediction

Machine learning (ML) is revolutionizing drug discovery by enabling the rapid screening of large chemical libraries and the prediction of biological activities. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) models, a form of ML, are frequently used to correlate the chemical structure of compounds with their biological effects. nih.gov

For a compound like this compound, ML models could be applied in several ways:

Activity Prediction: ML models trained on datasets of known nAChR agonists and antagonists can predict the likely activity of novel compounds. researchgate.net These models use molecular descriptors, such as fingerprints and physicochemical properties, to represent the chemical structures and learn the patterns associated with activity. nih.gov Random forest and support vector machine algorithms are commonly used for this purpose. nih.govresearchgate.net

QSAR Studies: QSAR models can provide insights into the structural features that are important for the activity of a series of compounds. nih.gov For nicotinic agonists, studies have shown that properties like lipophilicity and specific steric and electronic features are critical for receptor affinity. nih.gov A QSAR study of analogs of this compound could help to optimize its structure for improved potency and selectivity.

De Novo Design: Generative ML models can be used to design novel compounds with desired properties. researchgate.netyoutube.com By learning the underlying patterns in a dataset of active molecules, these models can propose new structures that are likely to be active. Such an approach could be used to generate novel analogs of this compound with potentially enhanced therapeutic profiles.

ADME-Tox Prediction: ML models are also extensively used to predict ADME and toxicity properties, as discussed in the previous section. nih.gov Integrating these predictions into the design cycle can help to reduce the attrition rate of drug candidates in later stages of development.

The development of robust ML models requires large and high-quality datasets. researchgate.net While specific models for this compound have not been reported, the wealth of data on nicotinic ligands provides a strong foundation for the application of these powerful computational tools. researchgate.netnih.gov

Pharmacological Characterization and Mechanistic Elucidation Preclinical Research Focus

In Vitro Pharmacological Profiling

The in vitro pharmacological profile of a compound provides the foundational understanding of its biological activity. Through a series of assays, researchers can determine how a molecule interacts with specific biological targets, such as receptors and enzymes. This profiling is critical in early-stage drug discovery to identify potential therapeutic applications and to understand a compound's selectivity and mechanism of action at a molecular level. For the chemical entity 3-(3-Methylpiperidin-3-yl)pyridine, a comprehensive search of scientific literature and patent databases was conducted to gather data on its interactions with various key pharmacological targets.

Receptor Binding Affinity and Selectivity Studies

Receptor binding assays are crucial in vitro tools used to measure the affinity of a ligand for a particular receptor. This is typically expressed as an inhibition constant (Ki) or an IC50 value, which indicates the concentration of the ligand required to inhibit 50% of the specific binding of a radiolabeled ligand to the receptor. Selectivity is determined by comparing the affinity of the compound across a panel of different receptors.

Despite a thorough review of available scientific literature, no specific binding affinity data for this compound across the following receptor families has been publicly reported. Therefore, the subsequent sections reflect the absence of available preclinical data for this specific compound.

Nicotinic Acetylcholine (B1216132) Receptors (nAChRs) Interactions

No published studies were identified that characterized the binding affinity or modulatory effects of this compound on nicotinic acetylcholine receptor subtypes.

Data Table: Binding Affinity of this compound at nAChRs

Receptor Subtype Binding Affinity (Ki/IC50) Source
α4β2 Data not available N/A
α7 Data not available N/A
Serotonin (B10506) (5-HT) Receptors Interactions (e.g., 5-HT1A, 5-HT1F)

There is no available data from in vitro studies detailing the interaction of this compound with serotonin receptors, including the 5-HT1A and 5-HT1F subtypes.

Data Table: Binding Affinity of this compound at 5-HT Receptors

Receptor Subtype Binding Affinity (Ki/IC50) Source
5-HT1A Data not available N/A
5-HT1F Data not available N/A
Dopaminergic Receptors Interactions

The affinity and selectivity profile of this compound at dopamine (B1211576) receptor subtypes (e.g., D1, D2, D3) has not been reported in the scientific literature.

Data Table: Binding Affinity of this compound at Dopaminergic Receptors

Receptor Subtype Binding Affinity (Ki/IC50) Source
D1 Data not available N/A
D2 Data not available N/A
Sigma Receptors (σ1, σ2) Interactions

No public data from preclinical research is available regarding the binding characteristics of this compound at the σ1 or σ2 receptor subtypes.

Data Table: Binding Affinity of this compound at Sigma Receptors

Receptor Subtype Binding Affinity (Ki/IC50) Source
σ1 Data not available N/A
Receptor Tyrosine Kinase (RTK) Modulation (e.g., c-Met, ROS1, ALK, EGFR)

There is no information available from in vitro assays on the potential modulatory effects of this compound on receptor tyrosine kinases such as c-Met, ROS1, ALK, or EGFR.

Data Table: Modulatory Activity of this compound on RTKs

Target Kinase Activity (IC50) Source
c-Met Data not available N/A
ROS1 Data not available N/A
ALK Data not available N/A
Other Potential Receptor and Enzyme Targets

To determine the broader interaction profile of this compound, a comprehensive screening against a panel of receptors and enzymes would be required. This typically involves radioligand binding assays or enzymatic assays. Based on the structural motifs of a pyridine (B92270) and a substituted piperidine (B6355638), potential targets could include, but are not limited to, nicotinic acetylcholine receptors (nAChRs), muscarinic acetylcholine receptors (mAChRs), various G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors, and enzymes like monoamine oxidase (MAO) or cytochrome P450s. Without experimental data, any discussion of specific targets remains speculative.

Functional Assays for Agonist/Antagonist Activity

Once binding affinity to specific receptors is established, functional assays are crucial to determine whether the compound acts as an agonist (activator), antagonist (blocker), or allosteric modulator of the receptor. These assays are typically cell-based and measure the downstream consequences of receptor activation or inhibition. For example, if the compound binds to a GPCR, assays measuring changes in intracellular second messengers like cyclic AMP (cAMP) or calcium ions (Ca2+) would be employed. For ion channels, techniques like patch-clamp electrophysiology would reveal whether the compound facilitates or inhibits ion flow.

Cell-Based Assays for Biological Response

Beyond direct receptor activation, the biological impact of this compound on cellular functions would be investigated. Assays to measure effects on cell proliferation, migration, apoptosis (programmed cell death), and specific signaling pathways (e.g., MAP kinase or PI3K/Akt pathways) would provide insight into its potential cellular mechanisms of action. These studies are often conducted in cell lines relevant to the potential therapeutic area.

Enzymatic Biotransformation Studies

In vitro metabolism studies are essential to understand how the compound is broken down in the body. These studies typically utilize liver microsomes or hepatocytes from different species, including humans. By incubating this compound with these preparations, researchers can identify the major metabolites formed and the primary cytochrome P450 (CYP) enzymes responsible for its metabolism. This information is critical for predicting potential drug-drug interactions.

In Vivo Preclinical Pharmacological Investigations

Pharmacokinetic Characteristics in Animal Models

Pharmacokinetic (PK) studies in animal models, such as rats or mice, are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in a living organism. Following administration (e.g., oral or intravenous), blood and tissue samples would be collected over time to determine key PK parameters.

Table 1: Representative Pharmacokinetic Parameters to be Determined in Animal Models

ParameterDescription
Cmax Maximum (peak) plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
Vd Volume of distribution
CL Clearance
F (%) Bioavailability (for extravascular routes)

No data is available for this compound.

Target Engagement Studies in Animal Models

To confirm that this compound interacts with its intended target in a living animal, target engagement studies are conducted. These studies aim to measure the degree of receptor occupancy or enzyme inhibition in the brain or peripheral tissues at various doses. Techniques such as positron emission tomography (PET) with a specific radioligand, or ex vivo autoradiography, could be employed to quantify target engagement.

Advanced Analytical Techniques for Comprehensive Characterization

X-ray Crystallography for Absolute Structural Elucidation

X-ray crystallography stands as the definitive method for determining the precise atomic and molecular structure of a compound in its solid state. wikipedia.orgnih.gov The technique relies on the diffraction of an X-ray beam by a single, high-quality crystal of the substance. nih.gov By measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, which in turn allows for the exact placement of each atom in the molecule. wikipedia.org

For 3-(3-Methylpiperidin-3-yl)pyridine, a successful single-crystal X-ray diffraction (SCXRD) analysis would provide unequivocal structural information, including:

Absolute Configuration: If the compound is chiral, which it is at the C3 position of the piperidine (B6355638) ring, anomalous dispersion techniques in X-ray crystallography can determine its absolute configuration (R or S) without ambiguity. nih.gov

Bond Lengths and Angles: The precise distances between bonded atoms and the angles between those bonds would be determined. This includes the C-C, C-N, and C-H bonds within both the pyridine (B92270) and piperidine rings, as well as the crucial C-C bond linking the two ring systems.

Conformational Analysis: The analysis would reveal the preferred conformation of the six-membered piperidine ring (e.g., chair, boat, or twist-boat) in the crystalline state. It would also define the torsional angle between the plane of the pyridine ring and the piperidine ring, describing their relative orientation.

Intermolecular Interactions: The crystal packing arrangement would be elucidated, showing how individual molecules of this compound interact with each other in the solid state through forces such as hydrogen bonding (involving the piperidine N-H), van der Waals forces, or π–π stacking of the pyridine rings. mdpi.com

The primary and often rate-limiting step for this technique is the growth of a single crystal of sufficient size and quality, which can be a challenging process. nih.govnih.gov The resulting structural data, however, is considered the gold standard for molecular structure confirmation.

Hyphenated Techniques (e.g., HPLC-Solid Phase Extraction-NMR-Time of Flight-Mass Spectrometry (HPLC-SPE-NMR-TOF-MS))

While X-ray crystallography provides a static image of the molecule in a crystal, hyphenated techniques offer dynamic information about the compound in solution and are exceptionally powerful for analyzing complex mixtures. uab.cat The online coupling of multiple analytical technologies, such as High-Performance Liquid Chromatography (HPLC), Solid-Phase Extraction (SPE), Nuclear Magnetic Resonance (NMR), and Time-of-Flight Mass Spectrometry (TOF-MS), creates a synergistic system for separation, purification, and comprehensive identification. nih.govchromatographyonline.com

The application of an HPLC-SPE-NMR-TOF-MS system to analyze this compound would proceed as follows:

HPLC Separation: The sample containing this compound is first injected into an HPLC system. The compound is separated from impurities, synthetic byproducts, or potential metabolites based on its physicochemical properties (e.g., polarity, size).

SPE Concentration: As the peak corresponding to the target compound elutes from the HPLC column, it is trapped and concentrated on a small solid-phase extraction cartridge. chromatographyonline.com This crucial step serves two purposes: it removes the HPLC mobile phase, which would interfere with subsequent NMR analysis, and it concentrates the analyte to a level sufficient for NMR detection. chromatographyonline.comnih.gov The trapped compound is then eluted with a small volume of a deuterated solvent suitable for NMR.

NMR Spectroscopy: The purified, concentrated sample is transferred to an NMR spectrometer. A suite of NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) can then be performed. This provides detailed information about the molecular structure in the solution phase, confirming the connectivity of atoms and providing insights into the local chemical environment of each proton and carbon atom. This is the most powerful technique for unequivocal structure elucidation in solution. nih.gov

TOF-Mass Spectrometry: In parallel, the eluent from the HPLC can be directed to a TOF-MS detector. This provides a highly accurate mass measurement of the parent ion, which can be used to confirm its elemental composition (C₁₁H₁₆N₂). Furthermore, fragmentation data (MS/MS) can be obtained to probe the compound's structure by identifying characteristic fragment ions, which helps in confirming the identity of the molecule.

The combination of these techniques provides orthogonal information—separation, structural connectivity, and accurate mass—in a single, integrated analysis, making it an unparalleled tool for identifying and characterizing compounds like this compound in complex samples. uab.catresearchgate.net

While experimental mass spectrometry data is not publicly available, predicted values can be calculated to guide future analysis. The following table shows predicted collision cross-section (CCS) values for various adducts of this compound. uni.lu CCS is a measure of an ion's size and shape in the gas phase and is an important identifying parameter in ion mobility-mass spectrometry.

Adductm/z (Mass-to-Charge Ratio)Predicted CCS (Ų)
[M+H]⁺177.13863141.0
[M+Na]⁺199.12057146.4
[M-H]⁻175.12407142.7
[M+NH₄]⁺194.16517159.1
[M+K]⁺215.09451143.0
[M]⁺176.13080134.1

Future Research Directions and Therapeutic Potential Preclinical Perspective

Development of Novel Analogues with Enhanced Selectivity and Potency

The primary goal in advancing 3-(3-Methylpiperidin-3-yl)pyridine from a hit to a lead compound is the systematic design and synthesis of novel analogues with superior pharmacological profiles. The focus of this lead optimization phase is to enhance binding affinity (potency) for the desired biological target while minimizing off-target interactions (enhancing selectivity). gd3services.com

Structure-activity relationship (SAR) studies are central to this effort. Research has shown that even subtle modifications to the pyridine-piperidine scaffold can dramatically alter biological activity and target specificity. For instance, the position of the substituent on the piperidine (B6355638) ring is critical. In studies on acetylcholine-binding protein (AChBP), a surrogate for nAChRs, moving a benzylmethoxy-pyridine group from the 4-position to the 3-position of the piperidine ring increased binding potency by two orders of magnitude. nih.gov Conversely, in research targeting the enzyme Lysine-Specific Demethylase 1 (LSD1), a piperidin-3-yl substituent was found to be significantly less favorable for activity than a piperidin-4-yl group. nih.gov This highlights the importance of the substitution pattern for achieving selectivity.

Further SAR exploration would involve modifying both the piperidine and pyridine (B92270) rings. Key strategies include:

Piperidine Ring Modification : Introducing different alkyl groups at the 3-position to probe the size and nature of the binding pocket.

Pyridine Ring Substitution : Adding various functional groups (e.g., halogens, methoxy (B1213986) groups) to the pyridine ring to modulate electronic properties and potential hydrogen bonding interactions, which are known to influence antiproliferative activity in other pyridine derivatives. nih.gov

Linker Modification : While the core structure involves a direct bond, exploring analogues with flexible linkers (e.g., ether, amine) between the two rings could optimize the spatial orientation for target engagement. nih.gov

The synthesis of these new chemical entities allows for the construction of a detailed SAR map, guiding medicinal chemists toward compounds with the desired balance of high potency and selectivity. gd3services.comrsc.org

Table 1: Structure-Activity Relationship Insights for Piperidine-Pyridine Scaffolds

Base Compound/Scaffold Modification Target Result Reference
Benzyl-piperidinyl-methoxy-pyridine Changed substituent from piperidin-4-yl to piperidin-3-yl AChBP Two orders of magnitude increase in binding potency. nih.gov
Diaryl-3-(aminoalkyloxy)pyridine Changed substituent from piperidin-4-yl to piperidin-3-yl LSD1 Significantly less favorable for inhibitory activity. nih.gov
Erianin Analogue Replaced a hydroxyl group with fluorine Pyruvate Carboxylase Enhanced inhibitory activity and chemical stability. rsc.org

Exploration of New Therapeutic Indications based on Mechanistic Insights

The structural similarity of this compound to known nAChR ligands suggests that its primary mechanism of action likely involves the modulation of cholinergic signaling. nih.gov The α7 nAChR subtype, in particular, is a widely expressed receptor in the human brain and a key target for therapeutic intervention in a range of central nervous system (CNS) disorders. nih.govnih.gov

Preclinical evidence strongly supports the exploration of α7 nAChR modulators for several conditions:

Neurodegenerative Diseases : Agonists of the α7 nAChR have entered clinical trials for Alzheimer's disease, as activation of this receptor may suppress neuroinflammation and oxidative stress. nih.gov

Psychiatric Disorders : Dysfunctional acetylcholine (B1216132) signaling is implicated in schizophrenia. nih.gov

Neuropathic Pain : The α7 nAChR is involved in pain modulation pathways. nih.gov

Major Depression : Studies indicate that α7 nAChR antagonists may reverse depression-like behaviors. nih.gov

Beyond the CNS, selective analogues could be investigated for other indications. For example, some pyridine derivatives have been explored as antibacterial agents, while others show potential as inhibitors of enzymes like LSD1 for oncology applications. nih.govnih.gov By screening this compound and its analogues against a panel of receptors and enzymes, researchers can uncover novel mechanisms and expand the potential therapeutic utility of this chemical class.

Integration of Advanced Computational and Experimental Approaches

Modern drug discovery integrates computational (in silico) methods with traditional experimental work to accelerate the lead optimization process. nuvisan.comnih.gov For a scaffold like this compound, this synergy is crucial for rational drug design.

Molecular Docking and Dynamics : Computational docking allows researchers to predict how a ligand, such as a novel analogue, fits into the binding site of a target protein (e.g., the α7 nAChR). mdpi.comaaup.edu This provides insights into the key amino acid interactions responsible for binding affinity. researchgate.netplos.org For instance, docking studies can reveal potential hydrogen bonds or hydrophobic interactions that stabilize the ligand-receptor complex. nih.gov Molecular dynamics simulations can then be used to assess the stability of these interactions over time. nih.govplos.org

3D-QSAR Modeling : Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies establish a mathematical correlation between the structural properties of a series of compounds and their biological activity. nih.gov By generating models like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis), researchers can create contour maps that visualize which regions of a molecule can be modified to enhance potency. aaup.edu

In Silico ADME Prediction : Early prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is vital to avoid late-stage failures. nih.gov Computational tools can estimate parameters like solubility, permeability, and potential for metabolism by cytochrome P450 enzymes, helping to prioritize analogues with more drug-like properties for synthesis and further testing. nuvisan.commdpi.com

These computational predictions are then validated through experimental assays. Synthesized compounds are tested in vitro for binding affinity and functional activity at the target receptor. This iterative cycle of in silico design, chemical synthesis, and experimental testing is a highly efficient strategy for developing potent and selective drug candidates. nih.gov

Strategic Directions for Preclinical Optimization and Lead Compound Development

The transition from a promising lead series to a preclinical candidate requires a multifaceted optimization strategy. nuvisan.com The overarching goal is to identify a single compound with an optimal balance of potency, selectivity, and pharmacokinetic properties suitable for in vivo studies. gd3services.com

Key strategic directions include:

Multi-Parameter Optimization : It is not enough to focus solely on potency. The lead optimization process must simultaneously improve several parameters, including metabolic stability in liver microsomes, cell permeability, and plasma protein binding. nuvisan.comscienceopen.com Structural modifications must be carefully chosen to avoid introducing liabilities, such as "molecular obesity" (excessively high molecular weight and lipophilicity), which can lead to poor ADMET profiles. scienceopen.com

Pharmacokinetic (PK) Profiling : Promising analogues from in vitro testing must be advanced to in vivo PK studies in animal models. These studies determine the compound's half-life, bioavailability, and exposure in target tissues, which are critical for establishing a potential therapeutic window. nuvisan.com

Target Engagement and Efficacy Models : In parallel with PK studies, establishing that the compound engages its target in a living system is essential. This can be followed by testing in animal models of disease (e.g., models of cognitive impairment or neuropathic pain) to demonstrate in vivo efficacy. gd3services.com

Intellectual Property : Throughout the optimization process, a robust patent strategy is necessary. This involves designing novel analogues that are not only effective but also structurally distinct from existing chemical matter to ensure strong intellectual property protection. gd3services.com

By systematically addressing these areas, a lead compound based on the this compound scaffold can be rigorously evaluated and optimized, paving the way for its potential advancement into formal preclinical development.

Q & A

Q. What are the common synthetic routes for preparing 3-(3-Methylpiperidin-3-yl)pyridine and related piperidine-pyridine hybrids?

The synthesis of piperidine-pyridine hybrids typically involves multi-step organic reactions. For example, nitration of a pyridine ring followed by reduction to introduce amino groups (e.g., 4-(3-aminophenyl)pyridine synthesis in ) can serve as a foundational step. Subsequent alkylation or reductive amination may introduce the methylpiperidinyl moiety. Protecting groups like tert-butyldimethylsilyl (TBS) are often employed to control regioselectivity during functionalization, as seen in silyl-protected pyrrolidine derivatives (). Catalytic hydrogenation or palladium-mediated coupling reactions (e.g., Suzuki-Miyaura) could further modify the scaffold .

Q. What spectroscopic methods are recommended for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm regiochemistry and substituent positions, particularly distinguishing methylpiperidinyl protons from pyridine ring protons (e.g., as applied to 3-methylpyridine derivatives in ).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation, similar to methods used for pyridine analogs in .
  • Infrared (IR) Spectroscopy : To identify functional groups like amines or heterocyclic rings .
  • X-ray Crystallography : For resolving stereochemistry in crystalline derivatives (e.g., piperidine-containing compounds in ) .

Q. What are the key stability considerations for storing and handling this compound in laboratory settings?

Pyridine derivatives are often hygroscopic and sensitive to light or oxidation. Storage under inert atmospheres (argon/nitrogen) at –20°C is recommended. Stability data for analogous compounds (e.g., 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine in ) suggest avoiding strong oxidizers and moisture. Safety protocols for similar neurotoxic or irritant compounds ( ) include using fume hoods and PPE (gloves, goggles) during handling .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during the functionalization of the pyridine ring in such compounds?

Regioselective functionalization often requires directing groups. For example, amino or methoxy groups can ortho/para-direct electrophilic substitution (e.g., nitration in ). Transition-metal catalysts (e.g., Pd, Cu) enable site-specific cross-coupling, as demonstrated in the synthesis of 3-(methylthio)pyridine derivatives (). Computational tools (DFT calculations) may predict reactive sites, while protecting strategies (e.g., TBS in ) prevent undesired side reactions .

Q. What strategies are effective in resolving stereochemical outcomes in the synthesis of this compound derivatives?

Chiral auxiliaries or catalysts (e.g., asymmetric hydrogenation) can enforce stereocontrol. For example, nicotine derivatives () use reductive alkylation to establish stereochemistry at the piperidine ring. Chiral chromatography (HPLC with amylose/cellulose columns) or diastereomeric salt formation (e.g., tartaric acid resolution) are practical for isolating enantiomers. Stereochemical assignments via NOESY NMR or circular dichroism (CD) are critical for validation .

Q. How can computational chemistry aid in predicting the reactivity and binding affinity of this compound in drug discovery?

Molecular docking (e.g., AutoDock, Schrödinger) can model interactions with biological targets like nicotinic acetylcholine receptors (nAChRs), leveraging structural data from nicotine analogs (). QSAR models may correlate substituent effects with activity, while MD simulations assess conformational stability. Density functional theory (DFT) calculations predict reaction pathways for functional group modifications, reducing experimental trial-and-error .

Contradictions and Methodological Gaps

  • Synthetic Yield vs. Purity : Catalytic methods () may improve yield but require rigorous purification (e.g., flash chromatography, recrystallization) to remove metal residues.
  • Stability vs. Reactivity : While silyl-protected intermediates () enhance stability, deprotection steps (e.g., TBAF treatment) can introduce side reactions, necessitating optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.